
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as FENPOX or MP-10, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of oxalamides and has been synthesized using a specific method that involves the reaction of 4-fluoroaniline and 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine.
作用机制
The exact mechanism of action of N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is still under investigation. However, studies have shown that the compound has a high affinity for certain receptors in the body such as the sigma-1 receptor and the dopamine D3 receptor. It has been suggested that N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide may modulate the activity of these receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound has anti-cancer properties and can induce cell death in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has been shown to have neuroprotective effects and can protect neurons from damage.
实验室实验的优点和局限性
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has several advantages and limitations for lab experiments. One advantage is that it is a highly selective compound, which means that it can target specific receptors in the body. This makes it a useful tool for studying the function of these receptors. However, one limitation is that the compound is relatively new, and its exact mechanism of action is still under investigation. This means that further research is needed to fully understand its potential applications.
未来方向
There are several future directions for the research on N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. Another direction is to study its potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific receptors in the body.
合成方法
The synthesis of N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves the reaction of 4-fluoroaniline and 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine in the presence of oxalyl chloride and triethylamine. The reaction results in the formation of N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. The compound can be purified using various methods such as column chromatography, recrystallization, and HPLC.
科学研究应用
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has shown great potential in various scientific research applications. It has been studied extensively for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
属性
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-18-10-12-19(13-11-18)27-24(30)23(29)26-16-22(28-14-3-4-15-28)21-9-5-7-17-6-1-2-8-20(17)21/h1-2,5-13,22H,3-4,14-16H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAAQXEJVZOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)
![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)
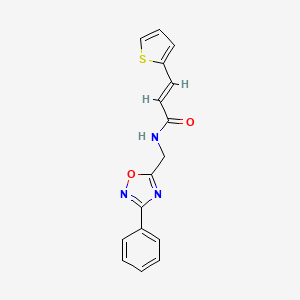
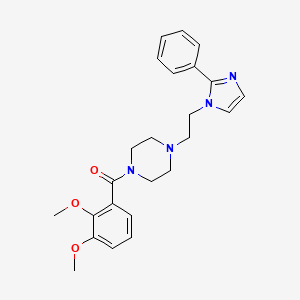
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)
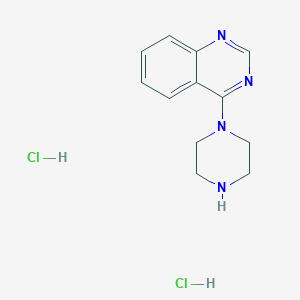
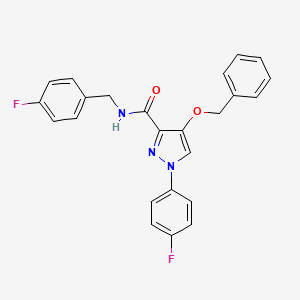
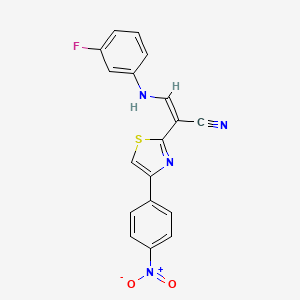
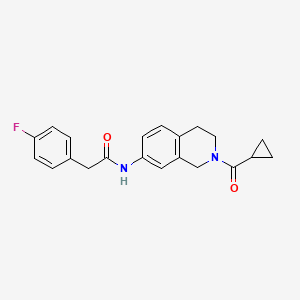

![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)
